molecular formula C14H10N2O2 B8750668 7-(1H-Imidazol-1-yl)-2-naphthoic acid CAS No. 95355-07-0

7-(1H-Imidazol-1-yl)-2-naphthoic acid

Cat. No.: B8750668
CAS No.: 95355-07-0
M. Wt: 238.24 g/mol
InChI Key: VTUOCDJOZKEHHB-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-2-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 2-position and an imidazole substituent at the 7-position. This structure combines the aromatic rigidity of naphthalene with the heterocyclic versatility of imidazole, making it a compound of interest in medicinal chemistry and materials science. The imidazole moiety is known to participate in hydrogen bonding and π-π interactions, which are critical for binding to biological targets .

Properties

CAS No.

95355-07-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

7-imidazol-1-ylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-9H,(H,17,18)

InChI Key

VTUOCDJOZKEHHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N3C=CN=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-Imidazol-1-yl)-2-naphthoic acid typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method involves the use of a naphthalene derivative with a leaving group (such as a halide) that reacts with imidazole in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(1H-Imidazol-1-yl)-2-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield naphthoquinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of imidazole-substituted products .

Scientific Research Applications

7-(1H-Imidazol-1-yl)-2-naphthoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1H-Imidazol-1-yl)-2-naphthoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Benzyloxy)-2-naphthoic Acid

  • Structure : Benzyloxy group at the 4-position, carboxylic acid at the 2-position.
  • Key Differences : The absence of an imidazole group reduces its ability to engage in coordination or hydrogen bonding compared to 7-(1H-Imidazol-1-yl)-2-naphthoic acid.
  • Applications : Primarily used in organic synthesis (e.g., esterifications, coupling reactions) due to its electron-withdrawing carboxylic acid and benzyl-protecting group .
  • Activity : Lacks the heterocyclic pharmacophore critical for enzyme inhibition, limiting its utility in drug design compared to imidazole-containing analogs .

Adapalene (6-[3-(1-Adamantyl)-4-Methoxyphenyl]-2-naphthoic Acid)

  • Structure : Adamantyl and methoxyphenyl substituents at the 6-position, carboxylic acid at the 2-position.
  • Key Differences : The bulky adamantyl group enhances lipophilicity (log P = 8.6), favoring topical use, whereas the imidazole in the target compound may improve aqueous solubility and target binding.
  • Applications: A third-generation retinoid used in acne treatment, leveraging retinoid receptor modulation .
  • Activity : Demonstrates how substituent bulkiness and lipophilicity dictate therapeutic application, contrasting with the imidazole’s role in enzyme inhibition .

2-(1H-Imidazol-1-yl)-5-Nitrobenzaldehyde

  • Structure : Imidazole at the 2-position, nitro and aldehyde groups on a benzene ring.
  • Key Differences : The aldehyde group introduces electrophilic reactivity, while the nitro group enhances electron-deficient character.
  • Applications : Used in pharmaceutical intermediates and materials science, highlighting the versatility of imidazole in diverse functionalization .
  • Activity : Reinforces the imidazole’s role in fragment-based drug design, though the absence of a naphthalene backbone limits structural similarity .

Comparative Data Table

Compound Substituents Molecular Formula Key Applications Biological Activity
7-(1H-Imidazol-1-yl)-2-naphthoic acid Imidazole (7), COOH (2) C₁₄H₁₀N₂O₂ Enzyme inhibition, drug design Likely binds via H-bonding/π-π
4-(Benzyloxy)-2-naphthoic acid Benzyloxy (4), COOH (2) C₁₅H₁₂O₃ Organic synthesis catalyst Limited enzyme interaction
Adapalene Adamantyl/methoxyphenyl (6), COOH (2) C₂₈H₂₈O₃ Acne treatment Retinoid receptor modulation
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde Imidazole (2), NO₂, CHO C₁₀H₇N₃O₃ Pharmaceutical intermediates Fragment-based drug design

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